molecular formula C11H7ClO B054308 Azulene-1-carbonyl chloride CAS No. 120221-75-2

Azulene-1-carbonyl chloride

Cat. No. B054308
M. Wt: 190.62 g/mol
InChI Key: XNVRMEHUFFMGMX-UHFFFAOYSA-N
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Description

Azulene-1-carbonyl chloride is a synthetic organic compound that belongs to the class of carbonyl chlorides. It is widely used in scientific research due to its unique chemical properties and applications.

Mechanism Of Action

Azulene-1-carbonyl chloride is a reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles. The reaction proceeds via the formation of an intermediate, which then reacts with the nucleophile to form the final product. The mechanism of action of Azulene-1-carbonyl chloride is well understood and has been extensively studied in scientific research.

Biochemical And Physiological Effects

Azulene-1-carbonyl chloride does not have any known biochemical or physiological effects in living organisms. It is a synthetic compound that is primarily used in laboratory settings for scientific research.

Advantages And Limitations For Lab Experiments

Azulene-1-carbonyl chloride has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be easily obtained. It is also a highly reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles. However, Azulene-1-carbonyl chloride is also highly reactive and can be dangerous if not handled properly. It is important to take proper safety precautions when working with this compound.

Future Directions

There are several future directions for research on Azulene-1-carbonyl chloride. One potential direction is the synthesis of novel azulene derivatives using Azulene-1-carbonyl chloride as a reagent. Another potential direction is the study of the mechanism of action of Azulene-1-carbonyl chloride in more detail. Additionally, there may be potential applications for Azulene-1-carbonyl chloride in the fields of materials science and nanotechnology. Further research is needed to explore these potential directions.
In conclusion, Azulene-1-carbonyl chloride is a synthetic organic compound that is widely used in scientific research. It has unique chemical properties and applications, and its synthesis method is relatively simple. Azulene-1-carbonyl chloride is primarily used as a reagent in organic synthesis and in the production of dyes and pigments. It is a highly reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles. While Azulene-1-carbonyl chloride does not have any known biochemical or physiological effects in living organisms, it is important to take proper safety precautions when working with this compound. There are several potential future directions for research on Azulene-1-carbonyl chloride, including the synthesis of novel azulene derivatives and the study of its mechanism of action in more detail.

Synthesis Methods

Azulene-1-carbonyl chloride is synthesized by reacting azulene with thionyl chloride in the presence of pyridine. The reaction proceeds via the formation of an intermediate, which then reacts with thionyl chloride to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Azulene-1-carbonyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of azulene derivatives. Azulene-1-carbonyl chloride is also used in the production of dyes and pigments due to its unique color and chemical properties.

properties

CAS RN

120221-75-2

Product Name

Azulene-1-carbonyl chloride

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

IUPAC Name

azulene-1-carbonyl chloride

InChI

InChI=1S/C11H7ClO/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H

InChI Key

XNVRMEHUFFMGMX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl

synonyms

1-Azulenecarbonylchloride(9CI)

Origin of Product

United States

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